molecular formula C20H20N2O3 B3035575 4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 333779-45-6

4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B3035575
CAS RN: 333779-45-6
M. Wt: 336.4 g/mol
InChI Key: YRVJWAPWCXECOV-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, a quinoline group, and a nitrile group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other biologically active compounds . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A nitrile is an organic compound that has a −C≡N functional group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The benzodioxol group would contribute to the aromaticity of the molecule, and the nitrile group would be a site of high electron density .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups are likely to be solid at room temperature and may have a high melting point .

Scientific Research Applications

C23H29NO5⋅HCl\text{C}_{23}\text{H}_{29}\text{NO}_5 \cdot \text{HCl}C23​H29​NO5​⋅HCl

, exhibits intriguing properties that have attracted attention in various fields. Below, I’ve outlined six distinct applications:

Antioxidant Activity

The synthesis of this compound involves alkylation and reduction steps, leading to the formation of [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . Researchers have evaluated its antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health by neutralizing free radicals.

Antiproliferative Potency

In related studies, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate demonstrated antiproliferative effects . Investigating the potential of our compound in inhibiting cell growth, especially in cancer cells, could yield valuable insights.

Biological Activities

Compounds containing the 1,3-benzodioxole ring system have been associated with diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects . Exploring the specific mechanisms underlying these activities could lead to novel therapeutic applications.

Pharmacophoric Fragments

Amino amides, amides, and aminopropanol functionalities are common pharmacophoric fragments in biologically active compounds . Investigating how our compound interacts with relevant receptors or enzymes could provide valuable information for drug design.

Selective Cytotoxicity

Data suggest that certain derivatives exhibit good selectivity between cancer cells and normal cells . Further studies on their cytotoxic effects and selectivity profiles could guide targeted therapies.

Structural Modifications

Researchers can explore structural modifications of our compound by introducing various substituents. For instance, aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl groups could be attached to the core structure . These modifications may enhance specific properties or interactions.

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies could be done to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic uses .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-13(9-21)18(12-4-5-16-17(6-12)25-10-24-16)19-14(22-11)7-20(2,3)8-15(19)23/h4-6,18,22H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJWAPWCXECOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 6
4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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